molecular formula C17H17NO5S3 B2730192 methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1428348-63-3

methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2730192
CAS RN: 1428348-63-3
M. Wt: 411.51
InChI Key: XABFZFXIOSJVJE-UHFFFAOYSA-N
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Description

Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H17NO5S3 and its molecular weight is 411.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on thiophene and furan derivatives has shown these compounds to have significant antimicrobial properties. For example, the synthesis and characterization of some Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes demonstrated potential antimicrobial activity. These compounds were synthesized using the Gewald reaction, a method relevant for constructing complex molecules with thiophene and furan components (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Gewald Reaction

The Gewald reaction is a cornerstone in synthesizing thiophene derivatives. A study described a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This reaction's versatility highlights the potential for synthesizing complex molecules, including those similar to the compound (Abaee & Cheraghi, 2013).

Advanced Material Applications

Compounds containing furan and thiophene units have been explored for their electronic and photovoltaic applications. For instance, phenothiazine derivatives with various conjugated linkers (furan, thiophene) were synthesized and used in dye-sensitized solar cells, studying the effect of conjugated linkers on device performance. Such research underscores the potential of furan and thiophene derivatives in developing new materials for energy conversion (Kim et al., 2011).

Catalytic and Synthetic Applications

The structural motifs found in "methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate" are also crucial in catalysis. For example, palladium-catalyzed perarylation of thiophene- and furancarboxylic acids demonstrated the utility of these compounds in forming carbon-carbon bonds, a key reaction in organic synthesis (Nakano, Tsurugi, Satoh, & Miura, 2008).

properties

IUPAC Name

methyl 3-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18(11-13-5-8-23-12-13)7-4-14-3-2-9-24-14/h2-3,5-6,8-10,12H,4,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABFZFXIOSJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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